N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein HSP90, which is involved in the stabilization and folding of numerous oncogenic proteins. DBeQ has been shown to have significant anti-tumor effects in preclinical studies, making it a promising candidate for further investigation.
Wirkmechanismus
DBeQ exerts its anti-tumor effects by inhibiting the activity of the protein HSP90, which is involved in the stabilization and folding of numerous oncogenic proteins. By inhibiting HSP90, DBeQ promotes the degradation of these proteins, leading to apoptosis and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
DBeQ has been shown to have significant effects on the expression of numerous proteins involved in cancer cell proliferation and survival. In addition, DBeQ has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. These effects suggest that DBeQ has a broad range of biochemical and physiological effects that may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DBeQ is its potent anti-tumor activity, which has been demonstrated in numerous preclinical studies. In addition, DBeQ has a well-defined mechanism of action, which makes it a valuable tool for studying the role of HSP90 in cancer biology. However, DBeQ has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of DBeQ and its potential use in cancer therapy. One area of interest is the development of more potent and selective HSP90 inhibitors, which may have improved anti-tumor activity and fewer off-target effects. In addition, there is interest in investigating the use of DBeQ in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is a need for further preclinical studies to better understand the pharmacokinetics and toxicity of DBeQ, which will be important for the development of clinical trials.
Synthesemethoden
DBeQ can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzyl mercaptan with 4-nitrophenylacrylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound can then be purified using column chromatography to obtain pure DBeQ.
Wissenschaftliche Forschungsanwendungen
DBeQ has been extensively studied in preclinical models of cancer, where it has shown significant anti-tumor effects. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells in a variety of cancer types, including breast, lung, and prostate cancer. In addition, DBeQ has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(E)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-16-7-3-14(11-17(16)20)12-26-10-9-21-18(23)8-4-13-1-5-15(6-2-13)22(24)25/h1-8,11H,9-10,12H2,(H,21,23)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQWNEMOQVSWHM-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.